3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide
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Overview
Description
3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it an excellent candidate for scientific research.
Scientific Research Applications
Synthesis and Chemical Characterization
Research has been conducted on the synthesis of novel compounds with the 5-fluoropyrimidine core, demonstrating significant potential as kinase inhibitors and in the development of anticancer agents. For example, the facile and regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines highlights the compound's role in anticancer agent development, particularly as kinase inhibitors (Wada et al., 2012).
Potential Therapeutic Applications
Anticancer Activity
5-Fluoropyrimidine derivatives have been explored for their potential as kinase inhibitors, with specific focus on their anticancer properties. This includes research on derivatives that exhibit potent inhibition of HIV-integrase, which is crucial for the development of novel antiviral agents (Pace et al., 2007).
Drug Discovery
The discovery of carboxamide derivatives as selective inhibitors for specific kinase families illustrates the compound's relevance in drug discovery, particularly for targeting the Met kinase superfamily, which is implicated in cancer progression (Schroeder et al., 2009).
Advanced Material Applications
Polyamide derivatives containing 5-fluoropyrimidine units have been synthesized, demonstrating significant thermal stability and solubility in organic solvents, which could be beneficial for the development of new materials with high performance (Hsiao et al., 1999).
Mechanism of Action
Target of Action
It’s known that fluoropyrimidines, a class of compounds to which this molecule belongs, often target enzymes involved in dna synthesis, such as thymidylate synthase .
Mode of Action
Fluoropyrimidines typically work by inhibiting the enzyme thymidylate synthase, which is crucial for dna replication and repair . This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA synthesis and repair, given the typical targets of fluoropyrimidines . By inhibiting key enzymes in these pathways, the compound can disrupt the normal functioning of cells and lead to cell death.
Pharmacokinetics
They are often well absorbed in the gastrointestinal tract, and they can permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests it could be well distributed throughout the body .
properties
IUPAC Name |
3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N4O/c1-16(2)9(18)11(13)3-4-17(7-11)10-14-5-8(12)6-15-10/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHMGFVMMRCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)C2=NC=C(C=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide |
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